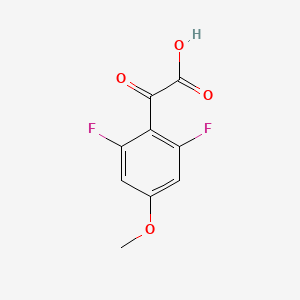

2-(2,6-Difluoro-4-methoxyphenyl)-2-oxoacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,6-Difluoro-4-methoxyphenyl)-2-oxoacetic acid is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and an oxoacetic acid moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-4-methoxyphenyl)-2-oxoacetic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,6-difluoro-4-methoxybenzene.

Oxidation: The aromatic ring is oxidized to introduce the oxoacetic acid group. This can be achieved using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Oxidation: Utilizing continuous flow reactors to perform the oxidation step efficiently.

Automated Purification: Employing automated systems for purification to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-4-methoxyphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-(2,6-Difluoro-4-methoxyphenyl)-2-oxoacetic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-4-methoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, altering their activity and function.

Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

2,6-Difluoro-4-methoxyphenylboronic acid: Shares the difluoro and methoxy groups but differs in the presence of a boronic acid group instead of an oxoacetic acid group.

2,6-Difluoro-4-methoxybenzoic acid: Similar structure but contains a carboxylic acid group instead of an oxoacetic acid group.

Biological Activity

2-(2,6-Difluoro-4-methoxyphenyl)-2-oxoacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethoxyphenyl group attached to a 2-oxoacetic acid moiety. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against several cancer cell lines.

Table 1: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15.0 | |

| CaCo-2 (Colon Adenocarcinoma) | 12.5 | |

| H9c2 (Heart Myoblast) | 20.0 | |

| MCF-7 (Breast Cancer) | 10.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values signify higher potency.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer progression, such as cyclooxygenases (COX-1 and COX-2) and histone deacetylases (HDACs), which are crucial for tumor growth and survival .

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This was demonstrated in assays where treated cells exhibited characteristic morphological changes associated with programmed cell death .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase, thereby preventing cancer cells from proliferating .

Case Studies

Several case studies have provided insights into the efficacy of this compound:

- Study on HeLa Cells : A study reported that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 15 µM. The authors concluded that the compound's ability to inhibit HDACs contributed significantly to its anticancer activity .

- Colon Cancer Research : In a separate study focusing on colon adenocarcinoma (CaCo-2), the compound demonstrated an IC50 value of 12.5 µM, indicating potent activity against this cancer type. The researchers attributed this effect to the compound's role in modulating inflammatory pathways associated with tumor growth .

Properties

IUPAC Name |

2-(2,6-difluoro-4-methoxyphenyl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c1-15-4-2-5(10)7(6(11)3-4)8(12)9(13)14/h2-3H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHUPPXBYYVOAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(=O)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.